molecular formula C10H19NO2 B13138460 (S)-2-(Cyclohexyl(methyl)amino)propanoicacid

(S)-2-(Cyclohexyl(methyl)amino)propanoicacid

Cat. No.: B13138460
M. Wt: 185.26 g/mol
InChI Key: WTDHSXGBDZBWAW-QMMMGPOBSA-N
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Description

N-cyclohexyl-N-methylalanine: is a chemical compound with the molecular formula C10H19NO2 It is a derivative of alanine, where the amino group is substituted with a cyclohexyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methylalanine typically involves the reaction of alanine with cyclohexylamine and formaldehyde under specific conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N-cyclohexyl-N-methylalanine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-cyclohexyl-N-methylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylalanine involves its interaction with specific molecular targets. The cyclohexyl and methyl groups play a crucial role in its binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylalanine
  • N-methylalanine
  • Cyclohexylamine

Uniqueness

N-cyclohexyl-N-methylalanine is unique due to the presence of both cyclohexyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-[cyclohexyl(methyl)amino]propanoic acid

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

WTDHSXGBDZBWAW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C1CCCCC1

Canonical SMILES

CC(C(=O)O)N(C)C1CCCCC1

Origin of Product

United States

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